1-Ethyl-4-hexadecyl-1-methylpiperazin-1-ium bromide
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Overview
Description
1-Ethyl-4-hexadecyl-1-methylpiperazin-1-ium bromide is a quaternary ammonium compound known for its surfactant properties. It is often used in various industrial and research applications due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 1-Ethyl-4-hexadecyl-1-methylpiperazin-1-ium bromide typically involves the quaternization of 1-ethyl-4-hexadecylpiperazine with methyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1-Ethyl-4-hexadecyl-1-methylpiperazin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its properties.
Substitution: The bromide ion can be substituted with other anions, changing the compound’s characteristics. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
1-Ethyl-4-hexadecyl-1-methylpiperazin-1-ium bromide has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound’s surfactant properties make it useful in biological studies, particularly in cell membrane research.
Industry: The compound is used in the formulation of various industrial products, including detergents and emulsifiers
Mechanism of Action
The mechanism of action of 1-Ethyl-4-hexadecyl-1-methylpiperazin-1-ium bromide involves its interaction with cell membranes. The compound can insert itself into lipid bilayers, disrupting membrane integrity and affecting cellular processes. This interaction is primarily due to the compound’s amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic regions of the membrane .
Comparison with Similar Compounds
1-Ethyl-4-hexadecyl-1-methylpiperazin-1-ium bromide can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium bromide: Similar surfactant properties but different alkyl chain length.
Benzalkonium chloride: Commonly used as a disinfectant and preservative.
Tetrabutylammonium bromide: Used in phase transfer catalysis. The uniqueness of this compound lies in its specific alkyl chain length and piperazine ring, which confer distinct properties and applications
Properties
CAS No. |
184865-52-9 |
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Molecular Formula |
C23H49BrN2 |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
1-ethyl-4-hexadecyl-1-methylpiperazin-1-ium;bromide |
InChI |
InChI=1S/C23H49N2.BrH/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-20-22-25(3,5-2)23-21-24;/h4-23H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FEIKZRAKJZJWKC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1CC[N+](CC1)(C)CC.[Br-] |
Origin of Product |
United States |
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